(S)-Pyroglutamic acid succinimidyl
Overview
Description
“Succinimidyl esters” are commonly used in bioconjugation techniques . They are known to add sulfhydryl groups to proteins and other amine-containing molecules in a protected form .
Synthesis Analysis
Succinimide synthesis involves a variety of methods, including the use of inexpensive and readily available reagents under mild conditions . A Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides has also been reported .
Molecular Structure Analysis
Theoretical analysis of similar compounds, such as 1-pyrenebutanoic acid succinimidyl ester (PASE), has been conducted based on density functional theory (DFT) . Two locally stable structures were found: a straight structure with the chain-like part lying down and a bent structure .
Chemical Reactions Analysis
Succinimides in proteins are unstable, being prone to rapid hydrolysis resulting in their conversion to aspartyl (Asp/D) and isoaspartyl (isoAsp/isoD) residues . The succinimide is also prone to racemization due to increased acidity of the alpha-carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure and functional groups . For example, properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Mechanism of Action
While specific information on the mechanism of action of “(S)-Pyroglutamic acid succinimidyl” was not found, succinylcholine, a related compound, is a depolarizing neuromuscular blocker . It binds to the post-synaptic cholinergic receptors found on motor endplates, thereby inducing skeletal muscle paralysis .
Safety and Hazards
Future Directions
Antibody-drug conjugates (ADCs) have garnered significant attention as a potential therapeutic avenue in cancer treatment . By combining the selective specificity of monoclonal antibodies with the cytotoxicity of drug molecules, ADCs aim to increase the therapeutic index, selectively targeting cancer cells while minimizing systemic toxicity .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-oxopyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-6-2-1-5(10-6)9(15)16-11-7(13)3-4-8(11)14/h5H,1-4H2,(H,10,12)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTUFHNZGGCASJ-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.